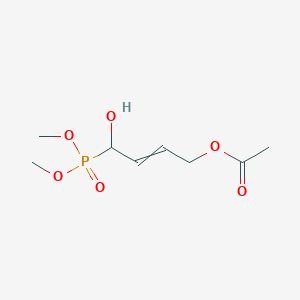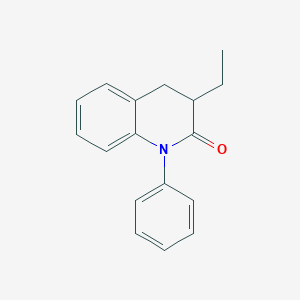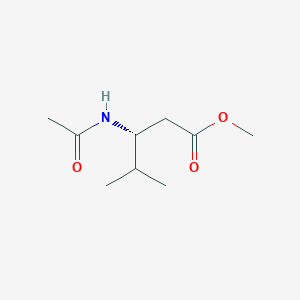![molecular formula C6H8O2 B14224888 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol CAS No. 675582-98-6](/img/structure/B14224888.png)
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thioethers.
Applications De Recherche Scientifique
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol involves its reactivity towards various chemical reagents. The alkyne and alkene groups can undergo addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl alcohol: Contains an alkyne group but lacks the alkene functionality.
Allyl alcohol: Contains an alkene group but lacks the alkyne functionality.
3-Phenylprop-2-yn-1-ol: Similar structure but with a phenyl group attached to the alkyne.
Uniqueness
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is unique due to the presence of both alkyne and alkene groups, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
675582-98-6 |
|---|---|
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
3-prop-2-ynoxyprop-2-en-1-ol |
InChI |
InChI=1S/C6H8O2/c1-2-5-8-6-3-4-7/h1,3,6-7H,4-5H2 |
Clé InChI |
XMMATXITXQQTRZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)


![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
